molecular formula C6H7Cl3N2 B1471016 (2,6-Dichloropyridin-4-yl)methanamine hydrochloride CAS No. 879660-72-7

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride

Cat. No.: B1471016
CAS No.: 879660-72-7
M. Wt: 213.5 g/mol
InChI Key: DZFAUMANCPYISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H7Cl3N2 and its molecular weight is 213.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as lysyl oxidase like 2 (loxl2) .

Mode of Action

It is suggested that it may act as a selective inhibitor for loxl2, an enzyme involved in the crosslinking of collagens and elastin in the extracellular matrix .

Pharmacokinetics

It is known that the compound can inhibit different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6) at concentrations higher than 30 μm . This suggests that the compound might have interactions with drug-metabolizing enzymes, potentially affecting its bioavailability.

Action Environment

The action of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen and moisture. Additionally, its solubility in water and DMSO indicates that the compound’s action could be influenced by the solvent used.

Properties

IUPAC Name

(2,6-dichloropyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFAUMANCPYISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.